
MSC2032964A
Übersicht
Beschreibung
MSC2032964A ist ein potenter und selektiver Inhibitor der Apoptose-Signal-regulierenden Kinase 1 (ASK1). Es ist bekannt für seine hohe Spezifität mit einem IC50-Wert von 93 nM und seine Fähigkeit, ASK1 über ein Panel von 210 Kinasen zu hemmen . Diese Verbindung ist oral bioverfügbar und kann die Blut-Hirn-Schranke durchdringen, was es zu einem wertvollen Werkzeug in der Neuroinflammationforschung macht .
Präparationsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, N-[5-(Cyclopropylamino)-7-(trifluormethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamid . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei eine leichte Erwärmung zur Verbesserung der Löslichkeit eingesetzt wird .
Wissenschaftliche Forschungsanwendungen
Structure
The compound features a complex structure that includes a triazole ring and a nicotinamide moiety, which are known for their roles in various biological activities.
Anticancer Applications
Recent studies have indicated that N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide exhibits promising anticancer properties.
Case Study: Anticancer Efficacy
Cell Line | Percent Growth Inhibition (PGI) | IC50 (µM) | Reference Year |
---|---|---|---|
SNB-19 | 86.61 | 12.5 | 2023 |
OVCAR-8 | 85.26 | 10.0 | 2023 |
NCI-H460 | 75.99 | 15.0 | 2023 |
These results suggest that the compound could be developed further as a potential chemotherapeutic agent.
Antiviral Applications
The compound has also been investigated for its antiviral properties, particularly against influenza viruses.
Case Study: Influenza Virus Inhibition
In a study focusing on the inhibition of the RNA-dependent RNA polymerase of influenza A virus:
- Objective : To evaluate the compound's ability to disrupt the PA-PB1 interface.
- Method : ELISA-based assays were conducted.
- Findings : The compound demonstrated significant binding affinity to the PA-PB1 subunits, indicating potential as an antiviral agent.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Anticancer | SNB-19 | PGI = 86.61 | 2023 |
Anticancer | OVCAR-8 | PGI = 85.26 | 2023 |
Antiviral | Influenza A Virus | Disruption of PA-PB1 | 2024 |
Wirkmechanismus
Target of Action
MSC2032964A is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family . It plays a crucial role in cellular responses to stressors like oxidative stress, endoplasmic reticulum stress, and calcium influx .
Mode of Action
This compound selectively inhibits ASK1 over a panel of 210 kinases . It blocks lipopolysaccharide (LPS)-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . This inhibition of ASK1 prevents the downstream activation of the p38 MAPK pathway, which is often associated with inflammation and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ASK1-p38 MAPK pathway . Under stress conditions, ASK1 is activated and subsequently activates the p38 MAPK pathway. This pathway plays a critical role in the regulation of cellular responses to stress, leading to inflammation and apoptosis . By inhibiting ASK1, this compound prevents the activation of this pathway, thereby suppressing these cellular responses .
Pharmacokinetics
This compound is orally bioavailable and brain penetrant . It has good metabolic stability with microsomal clearance <4 ml/min/mg, and a good apparent permeability . The compound is also soluble in DMSO and ethanol .
Result of Action
The inhibition of ASK1 by this compound leads to the suppression of neuroinflammation . It blocks LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . In a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound was shown to reduce demyelination in the optic nerve and decrease astrocyte and microglia activation in the spinal cord .
Biochemische Analyse
Biochemical Properties
MSC2032964A is a potent and selective ASK1 inhibitor with an IC50 value of 93 nM . It is selective for ASK1 over a panel of 210 kinases .
Cellular Effects
This compound blocks LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . It also suppresses neuroinflammation in a mouse EAE model .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family . By inhibiting ASK1, this compound can block the phosphorylation of ASK1 and p38, thereby suppressing neuroinflammation .
Vorbereitungsmethoden
The synthesis of MSC2032964A involves several steps, starting with the preparation of the core structure, N-[5-(Cyclopropylamino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with gentle warming to enhance solubility .
Analyse Chemischer Reaktionen
MSC2032964A unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel gefördert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Hilfe von Reduktionsmitteln durchgeführt werden, die zu reduzierten Formen der Verbindung führen.
Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, wobei häufig Reagenzien wie Halogene oder Alkylierungsmittel verwendet werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
MSC2032964A ist einzigartig in seiner hohen Selektivität für ASK1 gegenüber einem breiten Panel von Kinasen. Ähnliche Verbindungen umfassen:
NQDI-1: Ein weiterer ASK1-Inhibitor mit einer anderen chemischen Struktur.
GS-444217: Ein selektiver Inhibitor von ASK1 mit ähnlichen Anwendungen in der Neuroinflammationforschung.
BIX02189: Ein Inhibitor von MEK5, einer weiteren Kinase, die an ähnlichen Signalwegen beteiligt ist.
This compound zeichnet sich durch seine hohe Spezifität, orale Bioverfügbarkeit und die Fähigkeit zur Durchdringung der Blut-Hirn-Schranke aus, was es zu einem wertvollen Werkzeug in der Grundlagen- und angewandten Forschung macht .
Biologische Aktivität
N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide, with the CAS number 1124381-43-6, is a synthetic compound that belongs to the class of triazolo-pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realm of oncology and pharmacology. The following sections will explore its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide typically involves the reaction of cyclopropylamine with a precursor containing a trifluoromethyl group and a triazole moiety. The reaction conditions are optimized for yield and purity, often utilizing solvents like DMF or DMSO and catalysts to facilitate the formation of the desired product. The molecular formula is , with a molecular weight of 362.31 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung) | < 5 | Induces apoptosis via mitochondrial pathway |
MCF7 (Breast) | < 3 | Inhibits cell proliferation |
HCT116 (Colon) | < 3 | Triggers cell cycle arrest |
PC3 (Prostate) | < 5 | Alters microtubule dynamics |
The compound exhibits significant antiproliferative activity, with IC50 values indicating potent inhibition of cancer cell growth. Notably, it has been observed to induce apoptosis by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2 .
The biological activity of N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. It has been shown to inhibit tubulin polymerization effectively, leading to disruption in microtubule dynamics which is critical for mitosis. This mechanism is similar to that of well-known chemotherapeutic agents like combretastatin A-4 (CA-4) .
Case Studies
Several case studies have been conducted to evaluate the compound's efficacy:
- Study on A549 Cells : A study demonstrated that treatment with N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide resulted in significant apoptosis in A549 lung cancer cells. The mechanism was linked to mitochondrial dysfunction and activation of caspase pathways .
- MCF7 Cell Line Analysis : In another investigation involving MCF7 breast cancer cells, the compound showed an IC50 value less than 3 μM, indicating strong antiproliferative effects. The study suggested that this compound could serve as a lead for developing new breast cancer therapies .
- In Vivo Studies : Preliminary in vivo studies using zebrafish embryos indicated that the compound could inhibit tumor growth effectively while exhibiting low toxicity towards normal cells .
Eigenschaften
IUPAC Name |
N-[5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O/c17-16(18,19)10-6-12(21-11-3-4-11)25-13(7-10)22-15(24-25)23-14(26)9-2-1-5-20-8-9/h1-2,5-8,11,21H,3-4H2,(H,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKGFHHTSUKORV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=CC3=NC(=NN23)NC(=O)C4=CN=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124381-43-6 | |
Record name | MSC-2032964A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1124381436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MSC-2032964A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7AP46TK3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.